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Compound Name: Lmk-235

Cat. No.: B612164 Get Quote

LMK-235: A Technical Guide to a Selective
HDAC4/5 Inhibitor
Introduction
LMK-235, chemically known as N-((6-(hydroxyamino)-6-oxohexyl)oxy)-3,5-dimethylbenzamide,

is a potent and selective small molecule inhibitor of histone deacetylase (HDAC) 4 and HDAC5.

[1][2][3] Histone deacetylases are a class of enzymes that play a crucial role in regulating gene

expression by removing acetyl groups from histone and non-histone proteins, leading to

chromatin condensation and transcriptional repression.[4][5] HDAC inhibitors have emerged as

a promising class of therapeutic agents for various diseases, particularly cancer, due to their

ability to reactivate tumor suppressor genes.[5][6] LMK-235 distinguishes itself through its

novel alkoxyamide connecting unit and its selectivity for class IIa HDACs, specifically HDAC4

and HDAC5, which are often dysregulated in cancer and other diseases.[1][7][8] This technical

guide provides a comprehensive overview of the discovery, development, and biological activity

of LMK-235, with a focus on its mechanism of action, experimental evaluation, and therapeutic

potential.

Physicochemical Properties
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Property Value Reference

Chemical Name

N-((6-(hydroxyamino)-6-

oxohexyl)oxy)-3,5-

dimethylbenzamide

[1]

Molecular Formula C15H22N2O4 [3]

Molecular Weight 294.35 g/mol [3]

CAS Number 1418033-25-6 [3]

Purity ≥98% [3]

Solubility
Soluble to 100 mM in DMSO

and ethanol
[3]

Storage Store at -20°C [3]

Mechanism of Action
LMK-235 functions as a potent inhibitor of HDAC4 and HDAC5.[2][3] Its mechanism of action

involves binding to the active site of these enzymes, thereby preventing the deacetylation of

their target proteins, including histones. This inhibition leads to an increase in histone

acetylation, a key epigenetic mark associated with a more open chromatin structure and

increased gene transcription.[9] The selectivity of LMK-235 for HDAC4 and HDAC5 over other

HDAC isoforms is a key feature that may contribute to a more favorable therapeutic window

and reduced off-target effects.[1][6]

Quantitative Data: In Vitro Inhibitory Activity
The inhibitory activity of LMK-235 against various human HDAC isoforms has been determined

using fluorescent-based assays. The half-maximal inhibitory concentration (IC50) values are

summarized in the table below.
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HDAC Isoform IC50 (nM) Reference

HDAC5 4.22 [2][3][10]

HDAC4 11.9 [2][3][10]

HDAC6 55.7 [2][3][10]

HDAC1 320 [2][3][10]

HDAC11 852 [2][3][10]

HDAC2 881 [2][3][10]

HDAC8 1278 [2][3][10]

Experimental Protocols
HDAC Inhibition Assay (Fluorescent-Based)
This protocol outlines the general procedure for determining the in vitro inhibitory activity of

LMK-235 against various HDAC isoforms.

Objective: To quantify the IC50 values of LMK-235 for different HDAC isoforms.

Materials:

Recombinant human HDAC enzymes (HDAC1, 2, 4, 5, 6, 8, 11)

Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)

Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)

Developer solution (e.g., Trypsin and Trichostatin A in assay buffer)

LMK-235 stock solution (in DMSO)

Trichostatin A (TSA) as a reference compound

384-well black microplates
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Fluorescence microplate reader

Procedure:

Prepare serial dilutions of LMK-235 in assay buffer. A 10-point, 3-fold serial dilution starting

from 10 µM is recommended.[11]

Add a small volume of the diluted LMK-235 or reference compound (TSA) to the wells of the

384-well plate.

Add the recombinant HDAC enzyme to the wells.

Initiate the reaction by adding the fluorogenic HDAC substrate.

Incubate the plate at 37°C for a specified time (e.g., 60 minutes).

Stop the reaction by adding the developer solution. The developer contains a protease (e.g.,

trypsin) that cleaves the deacetylated substrate, releasing a fluorescent signal. Trichostatin A

is included to inhibit any further HDAC activity.

Incubate the plate at 37°C for a further 15-30 minutes to allow for signal development.

Measure the fluorescence intensity using a microplate reader (e.g., excitation at 355 nm and

emission at 460 nm).

Calculate the percent inhibition for each concentration of LMK-235 relative to the control

(enzyme and substrate without inhibitor).

Determine the IC50 values by fitting the concentration-response data to a suitable sigmoidal

dose-response curve.

Cell Viability (MTT) Assay
This protocol describes the methodology for assessing the cytotoxic effects of LMK-235 on

cancer cell lines.

Objective: To determine the effect of LMK-235 on the proliferation and viability of cancer cells.
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Materials:

Human cancer cell lines (e.g., A2780, Cal27, Kyse510, MDA-MB-231)[1][11]

Complete cell culture medium

LMK-235 stock solution (in DMSO)

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in

PBS)[11]

Dimethyl sulfoxide (DMSO)

96-well plates

Microplate reader

Procedure:

Seed the cells in 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well)

and allow them to adhere overnight.[11]

Treat the cells with increasing concentrations of LMK-235 for a specified duration (e.g., 72

hours).[11]

After the incubation period, add MTT solution to each well and incubate for 3-4 hours at

37°C. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan

crystals.

Carefully remove the medium and dissolve the formazan crystals in DMSO.

Measure the absorbance at a wavelength of 544 nm (with a reference wavelength of 690

nm) using a microplate reader.[11]

Calculate the percentage of cell viability relative to the untreated control cells.

Determine the IC50 values, representing the concentration of LMK-235 that causes 50%

inhibition of cell growth.
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Western Blot Analysis
This protocol details the procedure for detecting changes in protein expression and histone

acetylation in response to LMK-235 treatment.

Objective: To assess the effect of LMK-235 on the protein levels of HDAC4, HDAC5, and the

acetylation status of histones.

Materials:

Cell lines of interest (e.g., CCRF-SB, OCI-LY3)[2]

LMK-235

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

Protein assay kit (e.g., BCA assay)

SDS-PAGE gels

Transfer buffer

PVDF or nitrocellulose membranes

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

Primary antibodies (e.g., anti-HDAC4, anti-HDAC5, anti-acetyl-Histone H3, anti-acetyl-

Histone H4, anti-β-actin)

HRP-conjugated secondary antibodies

Chemiluminescent substrate

Imaging system

Procedure:

Treat cells with various concentrations of LMK-235 for a specified time (e.g., 24, 36, or 48

hours).[2]
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Lyse the cells in lysis buffer and quantify the protein concentration.

Denature the protein lysates and separate them by SDS-PAGE.

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

Block the membrane with blocking buffer to prevent non-specific antibody binding.

Incubate the membrane with primary antibodies overnight at 4°C.

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

Wash the membrane again and detect the protein bands using a chemiluminescent substrate

and an imaging system.

Use a loading control, such as β-actin, to normalize the protein levels.[2]

Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key signaling pathways

affected by LMK-235 and a typical experimental workflow for its evaluation.
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Caption: Mechanism of action of LMK-235 as an HDAC4/5 inhibitor.
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Caption: Signaling pathways modulated by LMK-235.
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Caption: A typical experimental workflow for the evaluation of LMK-235.

Therapeutic Potential
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LMK-235 has demonstrated significant therapeutic potential in a range of preclinical studies.

Oncology: LMK-235 exhibits potent cytotoxic effects against various human cancer cell lines,

including those resistant to conventional chemotherapy.[1][3][6] It has shown efficacy in

models of ovarian cancer, tongue cancer, esophageal cancer, and pancreatic

neuroendocrine tumors.[1][11][12] In multiple myeloma, LMK-235 induces apoptosis by

downregulating heme oxygenase-1 (HO-1) and increasing JNK phosphorylation.[13]

Neurodegenerative Diseases: In cellular models of Parkinson's disease, LMK-235 has been

shown to protect dopaminergic neurons from neurotoxin- and α-synuclein-induced

degeneration.[8][9] It promotes neurite outgrowth and increases the expression of vesicular

monoamine transporter 2 (VMAT2), which is involved in dopamine storage and protection

against oxidative stress.[7][8] The neuroprotective effects are mediated, at least in part,

through the activation of the BMP-Smad signaling pathway.[8][9]

Tissue Regeneration: LMK-235 has been found to promote the odontoblast differentiation of

dental pulp cells, suggesting its potential use in dental tissue regeneration.[14] This effect is

associated with the upregulation of the VEGF/AKT/mTOR signaling pathway.[14]

Conclusion
LMK-235 is a promising, selective inhibitor of HDAC4 and HDAC5 with a well-characterized

mechanism of action and demonstrated efficacy in various preclinical models of cancer,

neurodegenerative diseases, and tissue regeneration. Its distinct isoform selectivity may offer a

superior safety profile compared to pan-HDAC inhibitors. Further preclinical and clinical

investigations are warranted to fully elucidate the therapeutic potential of LMK-235. As of the

latest available information, LMK-235 is in the preclinical stage of development, and no clinical

trials are currently ongoing.[6] This technical guide provides a foundational understanding for

researchers and drug development professionals interested in the continued exploration of this

targeted epigenetic modulator.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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